

# The Application of Texas Red C2 Maleimide in Biological Research: A Technical Guide

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## Compound of Interest

Compound Name: *Texas Red C2 maleimide*

Cat. No.: *B14750483*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Texas Red C2 maleimide** is a thiol-reactive fluorescent probe that has become an invaluable tool in biological research and drug development. Its bright red fluorescence, high quantum yield, and specific reactivity towards sulfhydryl groups make it an excellent choice for labeling proteins, peptides, and other biomolecules. This technical guide provides an in-depth overview of the core applications of **Texas Red C2 maleimide**, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate its effective use in the laboratory.

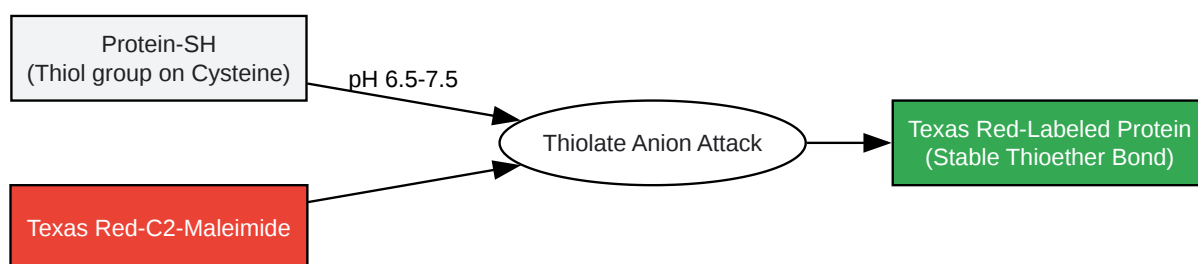
## Core Properties and Data Presentation

**Texas Red C2 maleimide** is a derivative of sulforhodamine 101, characterized by its bright red fluorescence and high photostability. The maleimide group enables specific covalent attachment to free thiol groups, which are predominantly found in the cysteine residues of proteins.

Property	Value	Reference
Molecular Weight	728.83 g/mol	--INVALID-LINK--
Excitation Maximum ( $\lambda_{ex}$ )	~595 nm	--INVALID-LINK--
Emission Maximum ( $\lambda_{em}$ )	~615 nm	--INVALID-LINK--
Extinction Coefficient ( $\epsilon$ )	~85,000 $\text{cm}^{-1}\text{M}^{-1}$	--INVALID-LINK--
Quantum Yield ( $\Phi$ )	~0.6-0.9	--INVALID-LINK--
Reactive Group	Maleimide	
Target Functional Group	Thiol (Sulfhydryl, -SH)	
Solubility	Soluble in DMSO, DMF	

## Reaction Mechanism: Thiol-Maleimide Conjugation

The labeling of biomolecules with **Texas Red C2 maleimide** relies on the highly specific and efficient reaction between the maleimide group and a thiol group. This reaction, a Michael addition, proceeds readily under mild, near-neutral pH conditions (pH 6.5-7.5) to form a stable thioether bond.<sup>[1][2]</sup> The selectivity for thiols over other nucleophilic groups like amines is significantly higher within this pH range, minimizing non-specific labeling.<sup>[1][2]</sup>



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*Mechanism of Thiol-Maleimide Conjugation.*

## Experimental Protocols

## Protocol 1: Labeling of Proteins with Texas Red C2 Maleimide

This protocol provides a general procedure for the covalent labeling of proteins containing free cysteine residues.

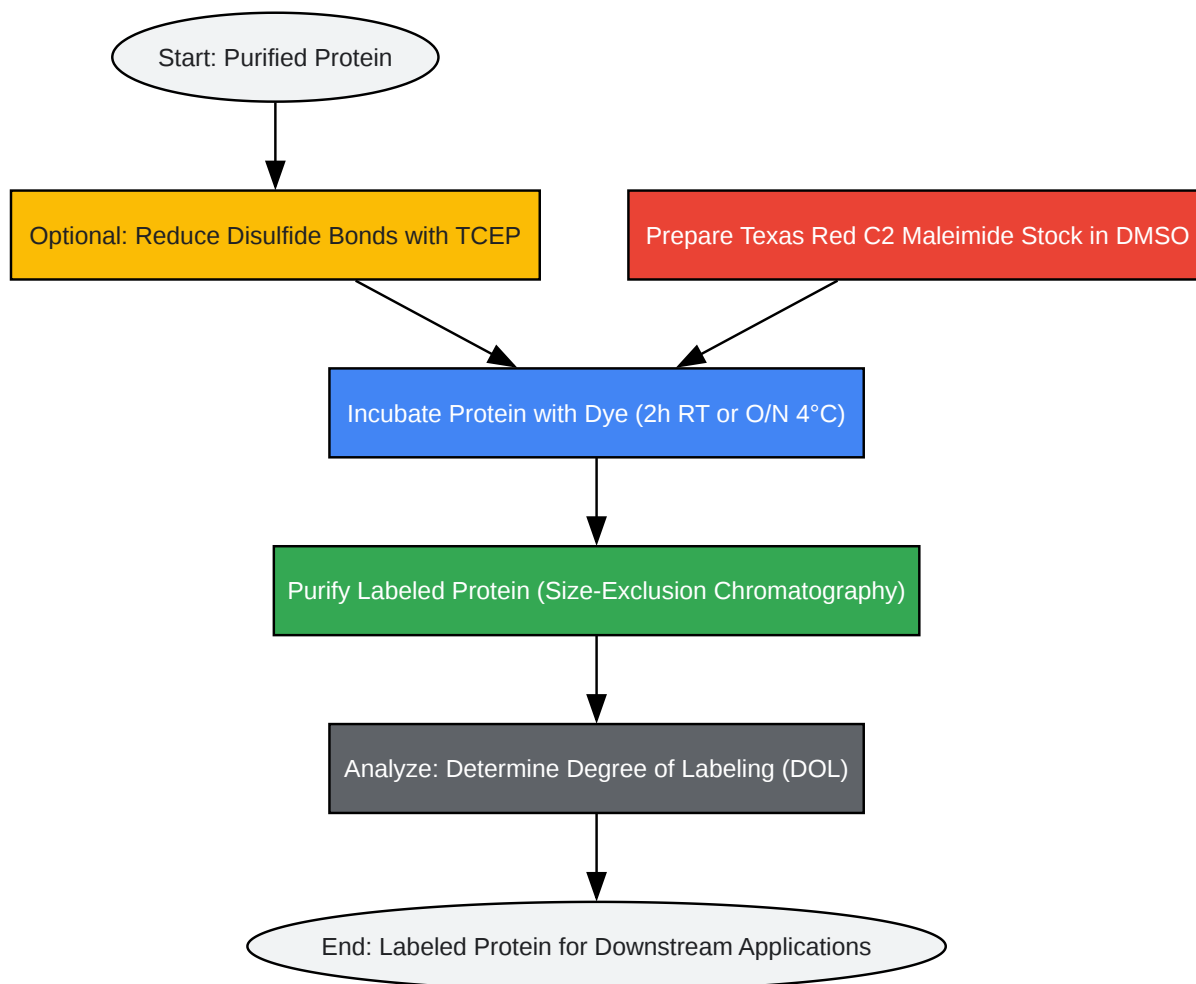
### Materials:

- Protein of interest (in a thiol-free buffer, e.g., PBS pH 7.2)
- **Texas Red C2 maleimide**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5)

### Procedure:

- Protein Preparation:
  - Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.
  - If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.  
Note: It is not necessary to remove TCEP before adding the maleimide dye.[\[3\]](#)[\[4\]](#)
- Dye Preparation:
  - Prepare a 10 mM stock solution of **Texas Red C2 maleimide** in anhydrous DMSO. Briefly vortex to ensure it is fully dissolved.
- Labeling Reaction:

- Add a 10-20 fold molar excess of the **Texas Red C2 maleimide** stock solution to the protein solution.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
- Purification:
  - Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).
  - Collect the fractions containing the labeled protein, which will typically elute first.
- Determination of Degree of Labeling (DOL):
  - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~595 nm (for Texas Red).
  - Calculate the protein concentration and the dye concentration using their respective extinction coefficients.
  - The DOL is the molar ratio of the dye to the protein.



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*Experimental Workflow for Protein Labeling.*

## Protocol 2: Visualizing Subcellular Localization of a Labeled Protein

This protocol outlines the steps for imaging the localization of a protein that has been directly labeled with **Texas Red C2 maleimide** in cultured cells.

Materials:

- Cells cultured on glass coverslips or imaging dishes
- **Texas Red C2 maleimide**-labeled protein

- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium
- Fluorescence microscope with appropriate filter sets for Texas Red and DAPI

Procedure:

- Cell Culture and Treatment:
  - Culture cells to the desired confluency on a suitable imaging surface.
  - Introduce the **Texas Red C2 maleimide**-labeled protein to the cells. The method of introduction will depend on the protein and cell type (e.g., microinjection, electroporation, or cell-penetrating peptide fusion).
- Fixation:
  - Wash the cells twice with PBS.
  - Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Permeabilization:
  - Wash the cells three times with PBS.
  - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary to allow antibodies or other large molecules to access intracellular structures, but may not be required if only visualizing the directly labeled protein.

- Blocking (Optional but Recommended):
  - Wash the cells twice with PBS.
  - Block non-specific binding sites by incubating with 1% BSA in PBS for 30-60 minutes at room temperature.
- Counterstaining:
  - Incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5-10 minutes at room temperature, protected from light.
- Mounting:
  - Wash the cells three times with PBS.
  - Mount the coverslip onto a microscope slide using an antifade mounting medium.
- Imaging:
  - Visualize the cells using a fluorescence microscope equipped with appropriate filters for Texas Red (Excitation: ~595 nm, Emission: ~615 nm) and DAPI (Excitation: ~358 nm, Emission: ~461 nm).

## Applications in Research and Drug Development

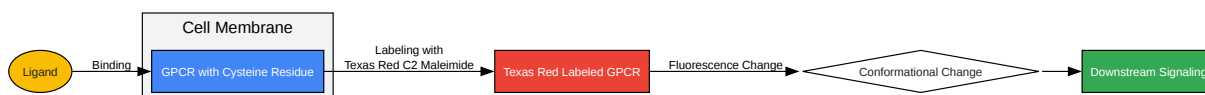
### Visualizing Protein Localization and Trafficking

A primary application of **Texas Red C2 maleimide** is in the visualization of protein localization and dynamics within cells. By labeling a protein of interest, researchers can track its movement between different cellular compartments in response to various stimuli, providing insights into its function and regulation.

### Studying G-Protein Coupled Receptor (GPCR) Signaling

Thiol-reactive probes like **Texas Red C2 maleimide** are valuable for studying GPCRs, a major class of drug targets. Site-specific labeling of cysteine residues in a GPCR can be used to monitor conformational changes associated with ligand binding and receptor activation.<sup>[1][5]</sup>

This allows for the investigation of receptor dynamics and the screening of potential drug candidates that modulate GPCR function.



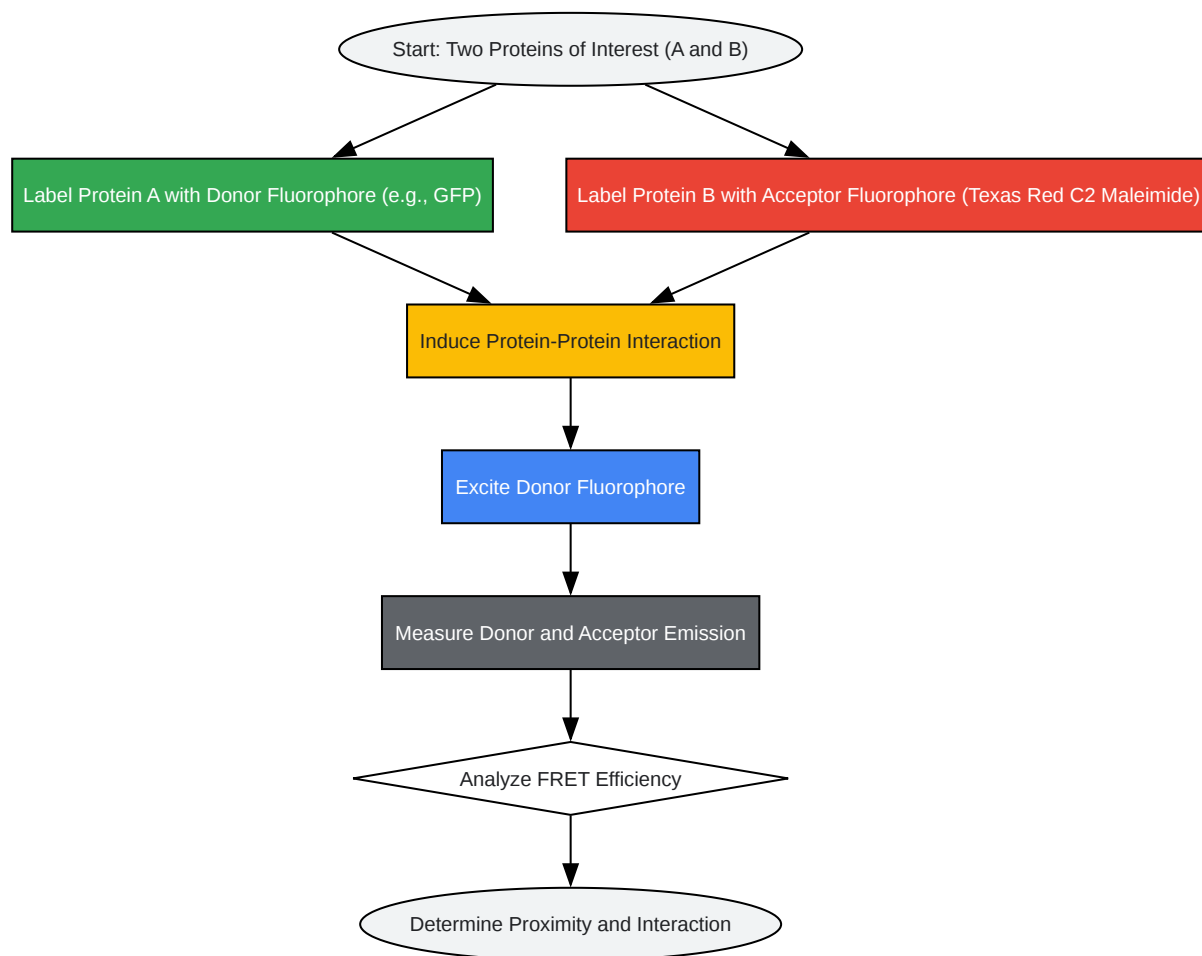
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*Visualization of GPCR Signaling Dynamics.*

## Förster Resonance Energy Transfer (FRET) Microscopy

Texas Red can serve as an acceptor fluorophore in FRET-based assays to study protein-protein interactions and conformational changes.<sup>[6][7]</sup> By labeling two interacting proteins (or two domains of a single protein) with a donor and an acceptor fluorophore (e.g., a green fluorescent protein as the donor and Texas Red as the acceptor), the proximity of the two molecules can be measured. When the donor and acceptor are in close proximity (<10 nm), energy is transferred from the donor to the acceptor, resulting in a decrease in donor fluorescence and an increase in acceptor fluorescence.





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*Experimental Workflow for FRET Microscopy.*

## Studying Protein Conformational Changes

Changes in the local environment of a fluorophore can alter its fluorescence properties. By strategically labeling a specific cysteine residue within a protein with **Texas Red C2 maleimide**, conformational changes can be monitored as changes in fluorescence intensity, lifetime, or polarization.[8][9] This is particularly useful for studying enzyme kinetics, protein folding, and the mechanism of action of allosteric modulators.

## Conclusion

**Texas Red C2 maleimide** is a versatile and powerful fluorescent probe for the site-specific labeling of biomolecules. Its robust photophysical properties and specific reactivity make it a valuable tool for a wide range of applications, from visualizing protein localization to elucidating complex signaling pathways and protein dynamics. The protocols and conceptual frameworks provided in this guide are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this important fluorescent reagent.

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